![molecular formula C14H19NO B2807860 [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-98-8](/img/structure/B2807860.png)
[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as methoxetamine (MXE) and belongs to the class of dissociative anesthetics. MXE has been found to have potential therapeutic applications in the treatment of various psychiatric disorders.
作用机制
MXE acts as a non-competitive NMDA receptor antagonist, which can modulate glutamate neurotransmission. NMDA receptors are involved in synaptic plasticity, learning, and memory. MXE binds to the phencyclidine (PCP) binding site of the NMDA receptor and inhibits the influx of calcium ions into the neuron, which can modulate glutamate neurotransmission. MXE also acts on other receptors such as the sigma-1 receptor, which has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
MXE has been found to have various biochemical and physiological effects. MXE can cause dissociation, euphoria, and hallucinations. MXE can also cause sedation, ataxia, and nystagmus. MXE has been found to have analgesic properties and can be used as a painkiller. MXE can also cause tachycardia, hypertension, and hyperthermia. MXE has been found to have a long half-life, which can lead to accumulation in the body.
实验室实验的优点和局限性
MXE has various advantages and limitations for lab experiments. MXE can be synthesized easily and can be purified using various analytical techniques. MXE can be used to study the role of glutamate neurotransmission in various psychiatric disorders. MXE can also be used to study the role of sigma-1 receptors in various psychiatric disorders. MXE has various limitations such as its potential for abuse and its long half-life, which can lead to accumulation in the body.
未来方向
There are various future directions for research on MXE. MXE can be used to study the role of glutamate neurotransmission in various psychiatric disorders such as depression, anxiety, and PTSD. MXE can also be used to study the role of sigma-1 receptors in various psychiatric disorders. MXE can be used to develop novel therapeutics for various psychiatric disorders. MXE can also be used to develop novel painkillers. MXE can be used to study the pharmacokinetics and pharmacodynamics of dissociative anesthetics. MXE can also be used to study the potential for abuse and dependence of dissociative anesthetics.
合成方法
MXE can be synthesized by the reaction of 3-methoxy-2-methylbenzaldehyde with cyclohexanone in the presence of sodium hydroxide and a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield MXE. The purity of the synthesized MXE can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MXE has been found to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which can modulate glutamate neurotransmission. Glutamate is the major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathophysiology of various psychiatric disorders. MXE has also been found to have analgesic properties and can be used as a painkiller.
属性
IUPAC Name |
[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMVSGLAWVXGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

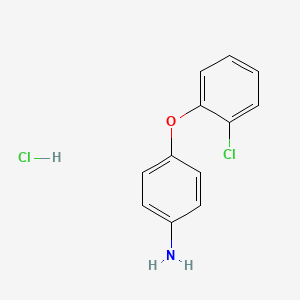
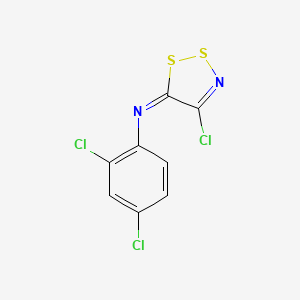
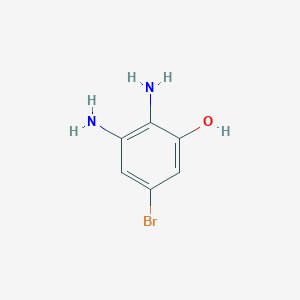
![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)

![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)
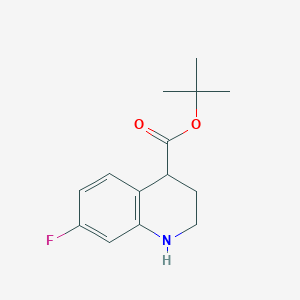
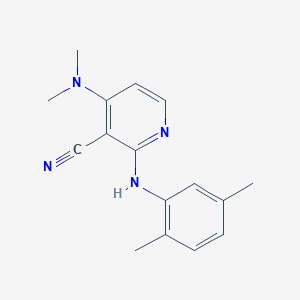
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
![N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2807793.png)
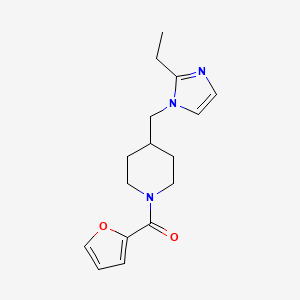
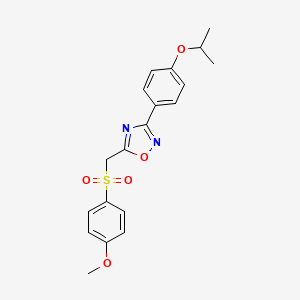
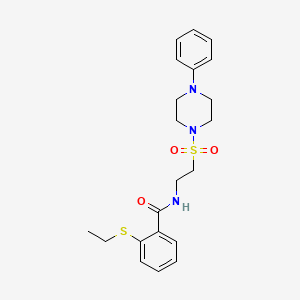
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)